molecular formula C9H7NO4 B1263922 D-Dopachrome CAS No. 203000-17-3

D-Dopachrome

Cat. No. B1263922
M. Wt: 193.16 g/mol
InChI Key: VJNCICVKUHKIIV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-dopachrome is the D-enantiomer of dopachrome. It is a conjugate acid of a D-dopachrome(1-). It is an enantiomer of a L-dopachrome.

Scientific Research Applications

1. Neurological Studies and Brain Function

D-Dopachrome tautomerase has been identified in the brain, particularly in the mouse brain, showing widespread expression. It is present throughout the brain parenchyma, with a significant expression in a large fraction of heterogeneous interneurons. This suggests a potential involvement of D-Dopachrome tautomerase activity in mature brain function, possibly indicating a link between innate immunity and tautomerization of D-Dopachrome in mammalian species (Honigman et al., 2012).

2. Involvement in Cell Proliferation and Cancer

D-Dopachrome tautomerase has been observed to influence cell proliferation, migration, and invasion in various types of cancer. For instance, its knockdown in certain cancer cells, like cervical cancer cells, led to a significant reduction in these activities, suggesting its potential as a therapeutic target for such diseases. The enzyme was found to be high in cervical cancer, correlating with lymph node metastasis. The knockdown of D-Dopachrome tautomerase, individually or in combination with other factors, inhibited proliferation, migration, and invasion in cancer cells, indicating its significant role in cancer pathogenesis (Wang, Wei, & Zhang, 2017).

3. Role in Pigmentation and Melanogenesis

D-Dopachrome tautomerase is crucial in melanogenesis, influencing the proportion of specific monomers incorporated into eumelanin. Studies have demonstrated that mutations in this enzyme can affect the synthesis of eumelanin/pheomelanin, without affecting the intracellular trafficking of the mutant protein. This signifies its role in determining the pathway preferred for pigment biosynthesis, potentially impacting conditions related to pigmentation (Costin et al., 2005).

4. Protective Functions against Oxidative Stress

D-Dopachrome tautomerase is involved in skin photoprotection against ultraviolet radiation. Its inactivation results in elevated levels of reactive oxygen species and increased numbers of sunburn cells and apoptotic cells. This indicates its protective role against oxidative stress, making it a vital enzyme for maintaining skin health and potentially mitigating damage from ultraviolet radiation (Jiang et al., 2010).

properties

CAS RN

203000-17-3

Product Name

D-Dopachrome

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

(2R)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14)/t6-/m1/s1

InChI Key

VJNCICVKUHKIIV-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@@H](NC2=CC(=O)C(=O)C=C21)C(=O)O

SMILES

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O

Canonical SMILES

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The concentration of enzyme, substrate and inhibitor was denoted as [E], [S] and [J], respectively. 80 microliters of 0.067 M potassium phosphate buffer (pH 6.8), 40 microliters of L-tyrosine in 0.067 M potassium phosphate buffer (pH 6.8), 40 microliters of inhibitor in 5% DMSO solution, and 40 microliters of mushroom tyrosinase solution were added to a 96-well microplate, to make the final concentration of each reagent to be: 0.2 mg/ml [S], and 96 units/ml [E], with varying [I]. 5% DMSO solution instead of an inhibitor solution was added to a blank solution and adjusted to the total volume of 200 microliters as control. The assay mixture was incubated at 37° C. The amount of dopachrome produced in the reaction mixture was measured at 475 nm in a microplate reader at different time periods. The percentage of inhibition of tyrosinase activity was calculated as follows: Inhibition(%)=[(A−B)−C−D)]/(A−B)×100
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Synthesis routes and methods II

Procedure details

To a 96-well plate, 40 μl of mushroom-derived tyrosinase (125 unit/ml; dissolved in a 67 mmol/l phosphate buffer solution; Sigma), 120 μl of 3,4-dihydroxyphenylalanine that serves as a substrate (L-dopa; 5 mmol/l; dissolved in a 67 mmol/l phosphate buffer solution; Sigma), and 40 μl of an inhibitor solution were added. The plate was allowed to stand for 37° C. for 30 minutes. Then, the amount of dopachrome produced was determined by absorbance at 490 nm. Tyrosinase inhibitory activity was expressed as an inhibitory rate obtained by the following equation: Inhibitory Rate (%)=[(A−B)−(C−D)]/(A−B)×100
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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